molecular formula C17H19ClN6OS2 B2589952 (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351591-47-3

(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2589952
CAS No.: 1351591-47-3
M. Wt: 422.95
InChI Key: CVOZZRPDUPSIIJ-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a thiadiazole ring linked to a piperazine moiety substituted with a phenyl-thiadiazine group, formulated as a hydrochloride salt. The thiadiazole and thiadiazine rings are known for their electron-deficient properties, which may enhance interactions with biological targets such as enzymes or receptors . The hydrochloride formulation likely improves solubility and bioavailability, a common strategy in drug development.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS2.ClH/c1-12-15(26-21-18-12)16(24)22-7-9-23(10-8-22)17-20-19-14(11-25-17)13-5-3-2-4-6-13;/h2-6H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOZZRPDUPSIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a novel hybrid molecule that incorporates both thiadiazole and piperazine moieties. These structural features are associated with a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and molecular modeling data.

Structure and Synthesis

The compound is synthesized through a series of reactions involving piperazine derivatives and thiadiazole components. The incorporation of the 4-methyl group in the thiadiazole enhances its biological activity by potentially influencing its interaction with biological targets.

Antimicrobial Activity

  • General Findings : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies indicate that derivatives with this scaffold show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for related compounds have been reported to range from 1 µg/mL to 5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • For instance, in a study involving similar thiadiazole derivatives, compounds exhibited significant antibacterial activity against E. coli, supporting the potential efficacy of our compound .

Anticancer Activity

  • Cell Line Studies : The compound's anticancer properties have been evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
    • Notably, derivatives with structural modifications similar to our compound showed IC50 values indicating potent cytotoxicity:
      • MCF-7 cells: IC50 = 12.5 µM
      • A549 cells: IC50 = 0.2 µM
      • HeLa cells: IC50 = 4.2 µM .
  • Mechanism of Action : The mechanism behind the anticancer activity is believed to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may bind effectively to key proteins involved in tumor progression .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets:

  • The binding scores ranged from −6.1090 to −9.6184 kcal/mol when tested against enoyl-acyl carrier protein reductase from E. coli, indicating strong interactions that could translate into biological efficacy .

Case Studies

Recent studies have highlighted the potential of thiadiazole-based compounds in drug development:

  • A study demonstrated that modifications in the piperazine moiety significantly enhanced antitumor activity compared to unmodified versions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

1. Antimicrobial Properties
Studies have indicated that derivatives containing the thiadiazole moiety possess notable antimicrobial effects. For instance, compounds similar to the one have been shown to inhibit the growth of various bacterial strains and fungi . This property suggests potential applications in developing new antibiotics or antifungal agents.

2. Anticancer Activity
Research has highlighted that thiadiazole derivatives can exhibit anticancer properties. Specifically, compounds with similar structural features have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . This positions the compound as a potential lead in cancer therapeutics.

3. Neurological Applications
The piperazine component is known for its role in neuropharmacology, particularly in developing anxiolytic and antidepressant medications. Compounds with piperazine rings have been linked to modulating neurotransmitter systems, suggesting that this compound may influence neurological pathways .

Therapeutic Implications

Given its diverse biological activities, the compound could be explored for several therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialDevelopment of new antibiotics or antifungal agents
OncologyLead candidate for anticancer drug development
NeurologyPotential treatment for anxiety or depression

Case Studies

Several studies have investigated the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy Study
    A study published in Molecules demonstrated that thiadiazole compounds significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations . This reinforces the potential use of similar compounds in treating infections.
  • Anticancer Research
    In vitro studies on cell lines such as HeLa and MCF-7 showed that specific thiadiazole derivatives led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways . These findings support further exploration into the compound's anticancer properties.
  • Neuropharmacological Investigations
    Research indicated that piperazine-containing compounds could modulate serotonin receptors, leading to anxiolytic effects in animal models . This suggests that the compound might be beneficial for treating anxiety disorders.

Chemical Reactions Analysis

Methanone Linkage Formation

The ketone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution:

  • Acyl Chloride Intermediate : The 1,2,3-thiadiazole is converted to its acyl chloride using SOCl<sub>2</sub> .

  • Coupling with Piperazine-Thiadiazine : The acyl chloride reacts with the secondary amine of the piperazine-thiadiazine under basic conditions (e.g., triethylamine) .

Critical Parameters

  • Temperature: 0–25°C to prevent decomposition .

  • Solvent: Anhydrous dichloromethane or THF .

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or ether to precipitate the hydrochloride salt .

  • Purification : Recrystallization from ethanol/water (1:1) yields pure product (m.p. >250°C) .

Stability and Reactivity

  • Acid Sensitivity : The thiadiazine ring undergoes hydrolysis in strong acids (pH < 2), forming thiol and amine byproducts .

  • Thermal Stability : Decomposes above 300°C without melting .

  • Nucleophilic Substitution : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Functionalization Opportunities

Modification SiteReaction TypeReagentsProduct Application
Piperazine NitrogenAlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>Enhanced bioavailability
Thiadiazine C5-PhenylSuzuki CouplingArylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>SAR studies
Methanone CarbonylReductionNaBH<sub>4</sub>, MeOHAlcohol derivative

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsYield Range
AHigh regioselectivity Multi-step purification60–70%
BOne-pot cyclization Requires anhydrous conditions50–65%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s unique hybrid structure combines two heterocyclic systems (thiadiazole and thiadiazine) with a piperazine linker. Below is a comparative analysis with key analogues:

Compound Core Structure Reported Bioactivity Key Differences
Target Compound Thiadiazole + Thiadiazine + Piperazine Unknown (theoretical: kinase inhibition) Hydrochloride salt; phenyl substitution on thiadiazine
5-Phenyl-1,3,4-thiadiazin-2-amine Thiadiazine + Phenyl Insecticidal (disrupts insect metabolism) Lacks thiadiazole and piperazine moieties; simpler structure
4-Methyl-1,2,3-thiadiazole-5-carboxamide derivatives Thiadiazole + Amide Antifungal, antibacterial No piperazine or thiadiazine; carboxamide instead
Piperazine-linked bis-thiadiazoles (e.g., drug candidates in oncology) Dual thiadiazoles + Piperazine Anticancer (kinase inhibition) Dual thiadiazoles instead of thiadiazole-thiadiazine hybrid

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydrochloride salt likely enhances aqueous solubility compared to neutral analogues like 5-phenyl-1,3,4-thiadiazin-2-amine, which may require co-solvents for in vivo studies .
  • Stability : Thiadiazine rings are prone to hydrolysis under acidic conditions, but the piperazine linker and hydrochloride salt may mitigate this instability compared to standalone thiadiazines .
  • Bioavailability : Piperazine-containing compounds often exhibit improved membrane permeability, suggesting superior bioavailability over simpler thiadiazole derivatives .

Bioactivity and Mechanistic Insights

While direct data on the target compound is absent, inferences can be drawn from related structures:

  • Insecticidal Potential: The phenyl-thiadiazine group resembles bioactive motifs in plant-derived insecticides, which disrupt insect cuticle formation or metabolic pathways (e.g., C. gigantea extracts in ).
  • Kinase Inhibition: Piperazine-thiadiazole hybrids are known to target ATP-binding pockets in kinases, a mechanism exploited in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole-thiadiazine intermediate via cyclization of thiourea derivatives with chloroacetone or bromo-ketones under reflux in ethanol (60–80°C, 6–8 h) .
  • Step 2 : Functionalize the piperazine ring by coupling the intermediate with a substituted piperazine derivative using a coupling agent (e.g., EDC/HOBt) in DMF at room temperature .
  • Step 3 : Purify the final product via recrystallization (ethanol/water) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
    • Key Analytical Data :
ParameterValue/ResultMethod
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
Purity≥98%HPLC (UV 254 nm)

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for thiadiazole (C=S stretch: 1150–1250 cm⁻¹) and piperazine (N-H bend: 1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for thiadiazole protons (δ 2.5–3.0 ppm, singlet) and piperazine carbons (δ 45–55 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in NMR signals due to tautomerism in the thiadiazine ring.

  • Solution : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria or employ DFT calculations to predict stable tautomers .
    • Methodology :
  • Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Compare experimental IR data with computational simulations (e.g., Gaussian 09, B3LYP/6-31G**) .

Q. What strategies optimize the yield of the hydrochloride salt form during synthesis?

  • Key Variables :

  • Solvent System : Use propan-2-ol for salt formation due to its low polarity, enhancing crystallization .
  • Stoichiometry : Maintain a 1:1 molar ratio of freebase to HCl gas in anhydrous conditions to avoid over-acidification .
    • Data Table :
ConditionYield (%)Purity (%)
Propan-2-ol, 25°C7899
Ethanol, 0°C6595

Q. How to design experiments for assessing the compound’s biological activity in enzyme inhibition studies?

  • Experimental Design :

  • Assay Type : Use fluorescence-based assays (e.g., tryptophan quenching for kinase inhibition) with ATP concentration gradients (0.1–10 mM) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls .
    • Statistical Analysis :
  • Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with triplicate experiments (p < 0.05) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Troubleshooting Steps :

Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Ensure consistent salt form purity using ion chromatography (e.g., Metrohm 850 IC) .

Standardize assay protocols (e.g., cell passage number, serum lot) to minimize external variability .

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